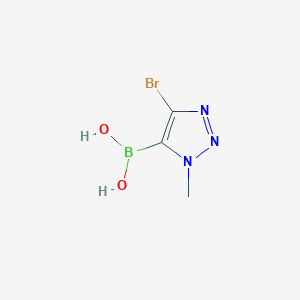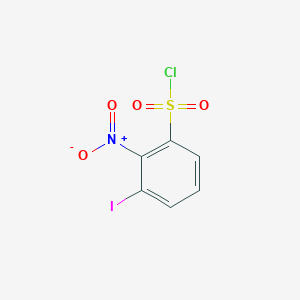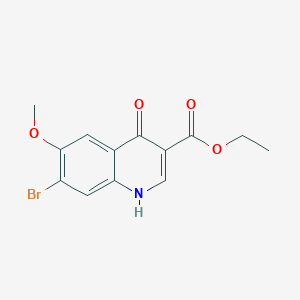![molecular formula C6H10N4 B13463719 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine](/img/structure/B13463719.png)
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design and development.
Vorbereitungsmethoden
The synthesis of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with azides under thermal or catalytic conditions to form the triazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring. Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper salts. .
Wissenschaftliche Forschungsanwendungen
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, including as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence .
Wirkmechanismus
The mechanism of action of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses. The pathways involved in these actions are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Triazolothiadiazine: Known for its antimicrobial and anti-inflammatory activities.
Eigenschaften
Molekularformel |
C6H10N4 |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C6H10N4/c7-6-5-3-1-2-4-10(5)9-8-6/h1-4,7H2 |
InChI-Schlüssel |
RPGBCBFXPNYJQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(=C(N=N2)N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrochloride](/img/structure/B13463641.png)


![2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)
![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)

![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)

![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)
![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)




